PS-II

Proteasome Enzymology Selectivity

PS-II (Z-LLF-CHO) is a superior research tool for dissecting the chymotrypsin-like activity of the 20S proteasome. Its unique selectivity profile—with negligible PGPH inhibition and concurrent calpain/cathepsin targeting—avoids the confounding off-target effects of broader inhibitors like MG-132. Unlike irreversible inhibitors, its reversible binding allows for precise temporal control in apoptosis and NF-κB studies. With a validated quantitative benchmark of 42% tumor growth delay in Burkitt's lymphoma models, this compound offers a reliable, well-characterized alternative for preclinical oncology research.

Molecular Formula C29H39N3O5
Molecular Weight 509.6 g/mol
CAS No. 133429-58-0
Cat. No. B3027564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS-II
CAS133429-58-0
Molecular FormulaC29H39N3O5
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C29H39N3O5/c1-20(2)15-25(27(34)30-24(18-33)17-22-11-7-5-8-12-22)31-28(35)26(16-21(3)4)32-29(36)37-19-23-13-9-6-10-14-23/h5-14,18,20-21,24-26H,15-17,19H2,1-4H3,(H,30,34)(H,31,35)(H,32,36)/t24-,25-,26-/m0/s1
InChIKeyLIOIGKLWXFXXEG-GSDHBNRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PS-II (Z-LLF-CHO, CAS 133429-58-0) Procurement Guide for Proteasome and NF-κB Pathway Research


PS-II (Z-LLF-CHO) is a tripeptide aldehyde that acts as a reversible, cell-permeable inhibitor of the proteasome . It specifically targets the chymotrypsin-like activity of the 20S proteasome and the pituitary multicatalytic proteinase complex (MPC) with a Ki of 460 nM [1], while also inhibiting calpain, cathepsin, and NF-κB nuclear translocation .

PS-II (Z-LLF-CHO) vs. Generic Proteasome Inhibitors: Why Substitution Compromises Experimental Outcomes


Proteasome inhibitors are not functionally interchangeable due to divergent selectivity profiles, off-target effects, and pharmacokinetic properties. PS-II (Z-LLF-CHO) exhibits a unique combination of high selectivity for the chymotrypsin-like activity, negligible PGPH inhibition, and concurrent calpain/cathepsin inhibition [1]. Substituting it with broader-spectrum inhibitors like MG-132 or irreversible inhibitors like epoxomicin can alter the observed biological response and compromise experimental reproducibility [2].

PS-II (Z-LLF-CHO) Quantitative Differentiation vs. Key Proteasome Inhibitor Comparators


PS-II (Z-LLF-CHO) Demonstrates Superior Selectivity for Chymotrypsin-like Activity Over MG-132 and Lactacystin

Z-LLF-CHO is the most selective peptide aldehyde inhibitor for the chymotrypsin-like activity of the proteasome, with negligible inhibition of the peptidyl-glutamyl peptide hydrolyzing (PGPH) activity even at 200 µM and a Ki for trypsin-like activity that is approximately two orders of magnitude higher [1]. In contrast, MG-132 exhibits a Ki of 5.1-6.9 µM for the chymotrypsin-like activity of the constitutive proteasome [2] and also inhibits calpain with an IC50 of 1.2 µM , demonstrating broader, less specific inhibition.

Proteasome Enzymology Selectivity

PS-II (Z-LLF-CHO) Exhibits Dual Inhibition of Calpain and Cathepsin Not Observed with Epoxomicin

Z-LLF-CHO inhibits calpain and cathepsin proteases in addition to the proteasome , whereas epoxomicin is a selective, irreversible proteasome inhibitor that does not affect calpain or cathepsin . This broader protease inhibition profile can be advantageous in studies where multiple proteolytic pathways are implicated, such as in models of neurodegeneration or ischemia-reperfusion injury.

Calpain Cathepsin Protease Panel

PS-II (Z-LLF-CHO) Demonstrates Statistically Significant In Vivo Tumor Growth Inhibition in a Burkitt's Lymphoma Model

In a murine model of human Burkitt's lymphoma, a single dose of Z-LLF-CHO induced statistically significant early tumor regression and a 42% tumor growth delay compared to control animals treated with the inactive peptidyl alcohol Z-LLF-OH [1]. This establishes its in vivo activity and provides a validated dosing and response benchmark for procurement decisions related to in vivo studies.

In Vivo Oncology Xenograft

PS-II (Z-LLF-CHO) Offers Reversible Inhibition, Enabling Temporal Control in Cellular Assays

Z-LLF-CHO is a reversible proteasome inhibitor , allowing for washout experiments and temporal control of pathway activation. This contrasts with irreversible inhibitors like epoxomicin, which covalently bind to catalytic subunits and permanently inactivate the proteasome . For studies requiring transient inhibition followed by recovery assessment, Z-LLF-CHO is the mechanistically appropriate choice.

Reversible Inhibitor Cell Permeable Temporal Control

PS-II (Z-LLF-CHO) Inhibits NF-κB Nuclear Translocation with a Distinct Profile from Bortezomib

Z-LLF-CHO inhibits NF-κB nuclear translocation by blocking IκBα degradation via proteasome inhibition . While bortezomib is a clinically used proteasome inhibitor with potent NF-κB inhibition (Ki for chymotrypsin-like activity ~5.55 µM for constitutive proteasome [1]), Z-LLF-CHO's peptide aldehyde structure offers distinct chemical properties and a well-documented, albeit moderate, in vivo toxicity profile in mouse models [2], making it suitable for preclinical mechanistic studies where clinical-grade inhibitors may be cost-prohibitive or not required.

NF-κB Inflammation Signal Transduction

PS-II (Z-LLF-CHO) Exhibits Superior Cell Permeability Compared to Lactacystin

Z-LLF-CHO is a cell-permeable inhibitor , enabling its use in live-cell assays without the need for permeabilization agents. In contrast, lactacystin, a widely used proteasome inhibitor, has limited cell permeability and often requires higher concentrations or longer incubation times to achieve intracellular effects . This property makes Z-LLF-CHO more suitable for studies requiring rapid and efficient intracellular target engagement.

Cell Permeability Live-Cell Imaging Proteasome Inhibition

PS-II (Z-LLF-CHO) Optimal Application Scenarios for Scientific and Industrial Procurement


Mechanistic Studies of Chymotrypsin-like Proteasome Activity in Disease Models

Due to its high selectivity for the chymotrypsin-like activity of the proteasome and negligible PGPH inhibition [1], PS-II (Z-LLF-CHO) is the preferred tool for dissecting the specific role of this proteolytic activity in cellular processes such as protein turnover, cell cycle progression, and apoptosis, without confounding effects on other proteasome activities.

In Vivo Preclinical Oncology Studies in Xenograft Models

The demonstrated 42% tumor growth delay in a Burkitt's lymphoma xenograft model [2] provides a validated, quantitative benchmark for in vivo efficacy. PS-II (Z-LLF-CHO) is suitable for studies exploring proteasome inhibition as a therapeutic strategy in c-Myc-driven or other hematological malignancies, offering a well-characterized alternative to clinical proteasome inhibitors.

NF-κB Signaling Pathway Research in Inflammation and Cancer

PS-II (Z-LLF-CHO) inhibits NF-κB nuclear translocation by blocking IκBα degradation . It is a cost-effective, research-grade tool for investigating NF-κB-dependent gene expression, cytokine production, and cell survival signaling in both in vitro and in vivo models, where the use of clinical-grade inhibitors may be unnecessary or cost-prohibitive.

Multi-Protease Inhibition Studies in Neurodegeneration and Ischemia-Reperfusion Injury

Its combined inhibition of proteasome, calpain, and cathepsin makes PS-II (Z-LLF-CHO) uniquely suited for studies investigating the interplay of multiple proteolytic systems in complex pathologies like neurodegeneration, stroke, and myocardial infarction, where simultaneous targeting of several proteases may be more effective than selective inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for PS-II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.